Triglyme-d6

Mass Spectrometry Isotope Dilution Internal Standard

Triglyme-d6 (CAS 1219192-16-1), systematically named 2,5,8,11-tetraoxadodecane-d6 or triethylene glycol dimethyl-d6 ether, is a stable-isotope-labeled analog of the glycol ether solvent triglyme. The compound bears the molecular formula C₈H₁₂D₆O₄ and a molecular weight of 184.26 g·mol⁻¹, reflecting the replacement of six hydrogen atoms with deuterium across the two terminal methoxy groups.

Molecular Formula C8H18O4
Molecular Weight 184.265
CAS No. 1219192-16-1
Cat. No. B565131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriglyme-d6
CAS1219192-16-1
Synonyms2,5,8,11-Tetraoxadodecane-d6;  1,2-Bis(2-methoxyethoxy)ethane-d6;  Ansul Ether 161-d6;  DMTG-d6;  Glyme 4;  Hisolve MTM-d6;  Methyltriglyme-d6;  NSC 66400-d6;  Triethylene Glycol Dimethyl-d6 Ether; 
Molecular FormulaC8H18O4
Molecular Weight184.265
Structural Identifiers
SMILESCOCCOCCOCCOC
InChIInChI=1S/C8H18O4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3/i1D3,2D3
InChIKeyYFNKIDBQEZZDLK-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triglyme-d6 (CAS 1219192-16-1): Deuterated Triethylene Glycol Dimethyl Ether for Isotopic Analytical Workflows


Triglyme-d6 (CAS 1219192-16-1), systematically named 2,5,8,11-tetraoxadodecane-d6 or triethylene glycol dimethyl-d6 ether, is a stable-isotope-labeled analog of the glycol ether solvent triglyme . The compound bears the molecular formula C₈H₁₂D₆O₄ and a molecular weight of 184.26 g·mol⁻¹, reflecting the replacement of six hydrogen atoms with deuterium across the two terminal methoxy groups . As a member of the glyme family—alongside monoglyme, diglyme, and tetraglyme—Triglyme-d6 retains the hallmark solvation properties of its non-deuterated parent (triethylene glycol dimethyl ether, CAS 112-49-2) while gaining critical isotopic differentiation that enables its primary utility as an internal standard in quantitative mass spectrometry (MS) and as a deuterated solvent for nuclear magnetic resonance (NMR) spectroscopy [1].

Why Non-Deuterated Triglyme or Alternative Glymes Cannot Substitute for Triglyme-d6 in Quantitative Analytical Workflows


Non-deuterated triglyme (C₈H₁₈O₄) generates intense proton signals that overwhelm analyte peaks in ¹H NMR and cannot serve as a deuterium lock source for magnetic field stabilization, making it fundamentally incompatible with modern high-field NMR experiments [1]. In quantitative mass spectrometry, the absence of a stable isotope mass shift precludes its use as an internal standard that co-elutes with the target analyte while remaining chromatographically and mass-spectrometrically distinguishable—a prerequisite for isotope dilution MS accuracy [2]. Furthermore, substituting Triglyme-d6 with Triglyme-d18 (18 deuterium atoms, MW 196.34 g·mol⁻¹) yields a different mass shift (+18 Da vs. +6 Da), which may be excessive for small-molecule quantification (<1000 Da) where a minimum shift of 3 Da is sufficient and larger shifts risk differential chromatographic retention or ionization behavior [3]. The specific deuteration pattern of Triglyme-d6—six deuterium atoms localized on the terminal methoxy groups—offers a predictable, reproducible mass increment without altering the glyme backbone solvation properties .

Triglyme-d6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Mass Shift of +6.03 Da Enables Unambiguous MS Internal Standard Discrimination vs. Non-Deuterated Triglyme

Triglyme-d6 (MW 184.26 g·mol⁻¹) provides a +6.03 Da mass shift relative to non-deuterated triglyme (MW 178.23 g·mol⁻¹, C₈H₁₈O₄), exceeding the established minimum threshold of 3 Da required for reliable small-molecule isotope dilution mass spectrometry [1]. By contrast, non-deuterated triglyme offers 0 Da shift and cannot serve as an internal standard for its own quantification; Triglyme-d18 (MW 196.34 g·mol⁻¹) provides a larger +18.11 Da shift that may introduce differential chromatographic retention or ionization effects in LC-MS workflows [2].

Mass Spectrometry Isotope Dilution Internal Standard Quantification

Six-Deuterium Substitution Renders Triglyme-d6 Functionally Silent in ¹H NMR vs. Non-Deuterated Triglyme

Triglyme-d6 contains deuterium atoms at all six hydrogen positions on the two terminal methoxy groups, rendering it effectively invisible in ¹H NMR spectra because deuterium (²H) resonates at a fundamentally different frequency (∼61.4 MHz at 9.4 T) than protium (¹H, ∼400 MHz) [1]. In contrast, non-deuterated triglyme (C₈H₁₈O₄) produces intense ¹H signals from 18 equivalent and non-equivalent protons, which overwhelm analyte resonances unless solvent suppression techniques are employed—techniques that themselves can attenuate signals of interest within ±0.5 ppm of the suppressed frequency [2]. The deuterium nuclei in Triglyme-d6 additionally provide the ²H signal required for magnetic field locking, a function non-deuterated triglyme cannot fulfill [3].

NMR Spectroscopy Solvent Suppression Deuterium Lock Structural Elucidation

Triglyme-d6 Offers an Intermediate Deuteration Level vs. Triglyme-d18, Balancing Mass Shift Magnitude with Minimal Isotopic Perturbation

Triglyme-d6 (6 deuterium; 6.8% mass increase over unlabeled) represents an intermediate deuteration level between unlabeled triglyme (0 D; 0% mass increase) and Triglyme-d18 (18 D; 10.2% mass increase over unlabeled) [1]. This moderate deuteration provides an analytically useful +6 Da shift while minimizing the potential for altered physicochemical properties (e.g., boiling point, viscosity, extraction recovery) that become more pronounced with higher deuteration levels—a phenomenon documented in LC-MS-MS method development literature [2]. Commercially, Triglyme-d6 is typically supplied at isotopic enrichment specifications comparable to Triglyme-d18 (≥98 atom % D) but targets applications where a moderate mass shift is preferred, such as triple-quadrupole MS/MS selected reaction monitoring (SRM) where excessive mass differences can complicate fragment ion selection .

Stable Isotope Labeling Deuteration Chemistry Isotopic Purity Procurement Specification

Glyme Backbone Chain Length Selectivity: Triglyme-d6 (G3) vs. Tetraglyme-d6 (G4) for Targeted Solvation and Electrochemical Applications

Within the deuterated glyme family, Triglyme-d6 (G3, n=3 ethylene oxide units) occupies a distinct position in the glyme series between Diglyme-d6 (G2, n=2) and Tetraglyme-d6 (G4, n=4). The non-deuterated triglyme (G3) has been shown to offer a favorable balance of viscosity, ionic conductivity, and electrochemical stability for lithium battery electrolyte applications, with triglyme-based electrolytes exhibiting ionic conductivity on the order of 10⁻³ S·cm⁻¹ [1][2]. The deuterated analog Triglyme-d6 retains these solvation properties while adding NMR and MS compatibility for mechanistic studies—a combination not available from non-deuterated triglyme or from Tetraglyme-d6, which, with its additional ether oxygen, exhibits different lithium coordination stoichiometry and transport properties [3]. The deuterium labeling enables the use of ²H NMR to directly probe glyme dynamics and coordination in battery electrolytes without introducing exogenous probe molecules [4].

Lithium Battery Electrolyte Glyme Solvation Ion Conductivity Electrochemical Stability

Thermal and Chemical Stability: Triglyme-d6 Retains Parent Compound Stability Profile for High-Temperature and Long-Duration Experiments

Triglyme-d6 exhibits the same thermal and chemical stability characteristics as non-deuterated triglyme, which has a boiling point of 216 °C (atmospheric pressure), a flash point of 113 °C, and a density of 0.986 g·mL⁻¹ at 25 °C [1]. Deuteration is not expected to significantly alter these bulk properties beyond the minor isotopic perturbation well-established for deuterated compounds, where boiling points may differ by <1 °C and densities by <0.5% . This stability profile, with a recommended storage condition of 2–8 °C under refrigeration for the deuterated product, makes Triglyme-d6 suitable for high-temperature electrochemical studies and long-duration NMR experiments where solvent evaporation or decomposition would compromise data quality .

Thermal Stability Chemical Stability Reaction Monitoring High-Temperature NMR

Procurement-Grade Differentiation: Isotopic Enrichment Specifications and Batch Reproducibility Requirements for Triglyme-d6

Typical procurement specifications for deuterated glymes establish isotopic enrichment at ≥98 atom % D and chemical purity at ≥97% (by GC or HPLC), as exemplified by the documented specifications for Triglyme-d18 . Triglyme-d6 is expected to meet comparable or higher specifications from reputable isotope suppliers, with batch-specific certificates of analysis (CoA) confirming isotopic enrichment via NMR and chemical purity via chromatographic methods [1]. These dual specifications are critical because residual protiated impurity in a deuterated NMR solvent produces background signals that can interfere with analyte quantification, while chemical impurities can catalyze unwanted side reactions in sensitive organometallic or electrochemical applications . Procurement decisions should therefore prioritize suppliers that provide quantitative CoA data including isotopic enrichment (atom % D by ²H NMR or MS) and chemical purity (area % by GC or HPLC), rather than relying on nominal labeling alone [2].

Isotopic Enrichment Chemical Purity Certificate of Analysis Procurement Quality Control

Triglyme-d6 Optimal Deployment Scenarios: Evidence-Backed Applications in Analytical and Electrochemical Research


Quantitative LC-MS/MS or GC-MS Analysis of Triglyme in Environmental Water, Biological Fluid, or Industrial Effluent Samples Using Isotope Dilution

Triglyme-d6 serves as the optimal internal standard for the quantification of non-deuterated triglyme (and other glycol ethers) in complex matrices via isotope dilution mass spectrometry. The +6.03 Da mass shift provides unambiguous chromatographic co-elution with mass spectrometric discrimination, meeting the ≥3 Da minimum requirement for small-molecule IDMS while avoiding the excessive shift of Triglyme-d18 that may introduce differential extraction recovery or ionization efficiency [1]. This application is directly supported by published GC-MS methods for simultaneous determination of glycol ethers (monoglyme through tetraglyme) in consumer product and environmental matrices, where deuterated internal standards improve accuracy and precision [2].

Reaction Monitoring by ¹H NMR in Glyme-Based Solvent Systems Without Solvent Suppression Pulse Sequences

When triglyme is the reaction solvent of choice—as in Grignard reactions, organometallic synthesis, or lithium battery electrolyte preparation—Triglyme-d6 enables direct ¹H NMR monitoring of dissolved analytes and reaction intermediates without the need for solvent suppression techniques that risk attenuating signals of interest. The six deuterium atoms on the terminal methoxy groups eliminate the intense CH₃ and CH₂ proton signals that would otherwise dominate the spectrum, while the ²H nuclei simultaneously provide the lock signal required for magnetic field stabilization on modern NMR spectrometers [3]. This scenario is particularly valuable for kinetic studies and in situ reaction monitoring where quantitative integration of analyte peaks is required [4].

Mechanistic Studies of Lithium-Ion Solvation and Transport in Glyme-Based Battery Electrolytes Using Multinuclear NMR

Triglyme-d6 is the isotopically labeled solvent of choice for battery electrolyte research where triglyme (G3) has been identified as the optimal glyme chain length for balancing ionic conductivity, lithium transference number, and electrochemical stability. The deuterium labeling enables ²H NMR experiments to directly probe glyme dynamics, coordination, and exchange without introducing exogenous probe molecules that would perturb the electrolyte composition [5]. This application leverages the established G3-specific solvation properties—four oxygen donor atoms chelating Li⁺—while adding isotopic tracing capability unavailable from non-deuterated triglyme or other deuterated glymes with different chain lengths [6].

Deuterated Solvent for High-Temperature or Long-Duration NMR Experiments Requiring Low Evaporation and Chemical Inertness

For NMR experiments conducted at elevated temperatures (e.g., variable-temperature NMR for conformational analysis or reaction kinetics) or over extended acquisition periods (e.g., ¹³C or 2D NMR), Triglyme-d6 offers the combination of a high boiling point (∼216 °C), low vapor pressure, and chemical inertness that minimizes solvent evaporation and sample degradation. These properties make Triglyme-d6 a specialized alternative to conventional deuterated solvents (e.g., DMSO-d6, DMF-d7) when the analyte of interest is incompatible with those solvents or when the goal is to study the analyte in a glyme-like environment that more closely mimics battery electrolyte or industrial process conditions .

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